molecular formula C22H21FN2O4S B3508337 N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B3508337
M. Wt: 428.5 g/mol
InChI Key: HKLWGMGVVVHGPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as EPPG, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and it is believed to have potential therapeutic applications in the future.

Mechanism of Action

The mechanism of action of EPPG involves its modulation of ion channels, such as the NMDA receptor. EPPG has been found to bind to a specific site on the receptor, known as the glycine site, and modulate its activity. This modulation results in a decrease in the activity of the receptor, which has been shown to have potential therapeutic applications in the treatment of neurological disorders.
Biochemical and Physiological Effects:
EPPG has a variety of biochemical and physiological effects, which have been studied extensively in vitro. EPPG has been found to modulate the activity of ion channels, such as the NMDA receptor, and inhibit the growth of cancer cells. EPPG has also been found to have anti-inflammatory effects and has been shown to reduce the levels of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

EPPG has several advantages for lab experiments, including its high purity and stability. EPPG has also been found to have low toxicity in vitro, making it a safe compound to use in lab experiments. However, there are some limitations to using EPPG in lab experiments, including its high cost and limited availability.

Future Directions

There are several future directions for research on EPPG. One area of research is in the development of new therapeutic applications for EPPG, particularly in the treatment of neurological disorders and cancer. Another area of research is in the development of new synthesis methods for EPPG, which could lead to increased availability and decreased cost. Additionally, further research is needed to fully understand the mechanism of action of EPPG and its potential applications in scientific research.

Scientific Research Applications

EPPG has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where EPPG has been found to modulate the activity of ion channels, such as the NMDA receptor. This modulation has been shown to have potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and chronic pain. EPPG has also been studied for its potential applications in cancer research, where it has been found to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(N-(4-fluorophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S/c1-2-29-21-11-7-6-10-20(21)24-22(26)16-25(18-8-4-3-5-9-18)30(27,28)19-14-12-17(23)13-15-19/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLWGMGVVVHGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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